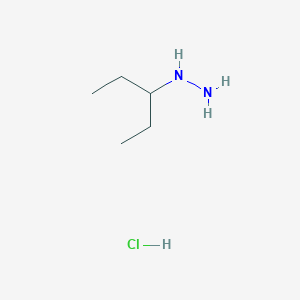![molecular formula C9H12N2S2 B1431764 1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea CAS No. 1421606-02-1](/img/structure/B1431764.png)
1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea
Descripción general
Descripción
1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea (MMTU) is a sulfur-containing heterocyclic compound with a wide range of potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It has been studied for its ability to act as a catalyst for the synthesis of various organic compounds, as well as its potential to act as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Thiourea derivatives are synthesized and characterized for various applications, including the study of their structural properties through techniques like IR, MS, and NMR. For instance, efficient synthesis methods have been developed for thiourea derivatives, demonstrating their significance in drug research and potential anticancer activities (Ruswanto et al., 2015)(Ruswanto et al., 2015).
Catalysis and Organic Reactions
Thioureas play a crucial role in organocatalysis, enhancing the acidity and hydrogen-bonding properties for various reactions. The synthesis of bifunctional thioureas with either a trifluoromethyl or methyl group has been explored, showing differences in catalytic performance in Michael addition reactions due to electronic effects and hydrogen bonding interactions (E. I. Jiménez et al., 2016)(E. I. Jiménez et al., 2016).
Material Science and Corrosion Inhibition
Research has also highlighted the use of thiourea derivatives as corrosion inhibitors for metals in acidic media, linking the chemical structure of thioureas to their efficiency in preventing corrosion (Muzaffer Özcan et al., 2004)(Muzaffer Özcan et al., 2004). This underscores the potential of thioureas in developing new materials with enhanced resistance to degradation.
Biological and Pharmaceutical Applications
Beyond their use in synthesis and materials, thiourea derivatives are investigated for their biological activities, including DNA-binding studies and the exploration of their anticancer, antioxidant, and antibacterial properties (Shaista Tahir et al., 2015)(Shaista Tahir et al., 2015). These studies provide a foundation for the development of new pharmaceuticals and therapeutic agents.
Photoluminescence and Optical Applications
The photoluminescence properties of thiourea derivatives, such as their interactions with specific ions leading to fluorescence quenching, open up applications in sensing and detection technologies (A. Sunil et al., 2015)(A. Sunil et al., 2015).
Propiedades
IUPAC Name |
1-methyl-1-(3-methylsulfanylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S2/c1-11(9(10)12)7-4-3-5-8(6-7)13-2/h3-6H,1-2H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPXVWQNXCPKEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)SC)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1431682.png)
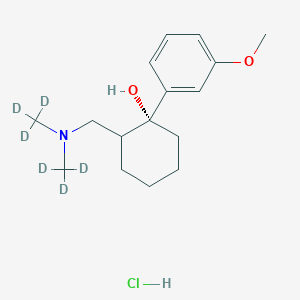
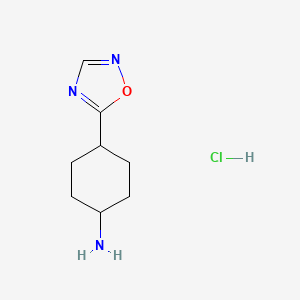

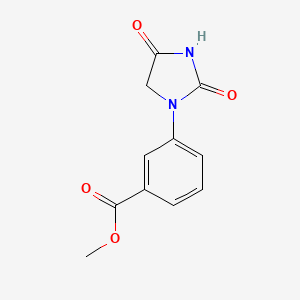

![2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B1431693.png)
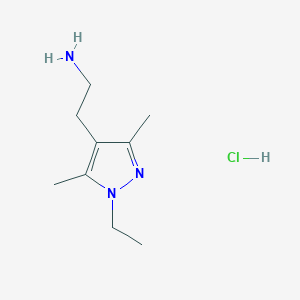
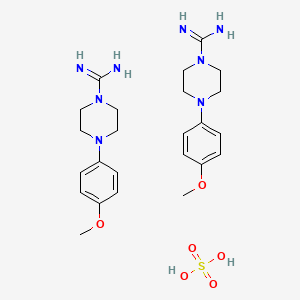
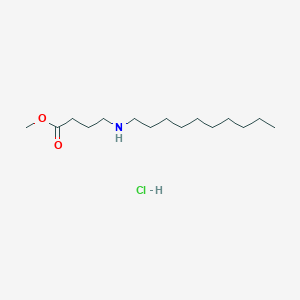
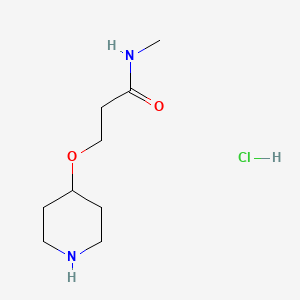
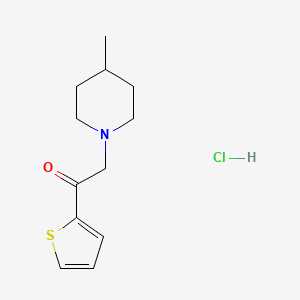
![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B1431702.png)
